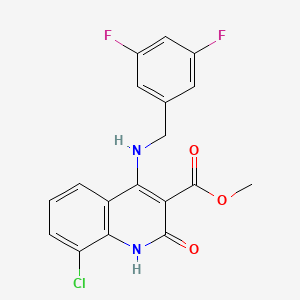

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a methyl ester at position 3, and a 3,5-difluorobenzylamino group at position 3. Quinolines and their derivatives are widely studied for their pharmacological properties, particularly as antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Attachment of the Difluorobenzylamino Group: This step involves the nucleophilic substitution reaction where the chloroquinoline reacts with 3,5-difluorobenzylamine under basic conditions.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways critical for disease progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

The compound shares structural similarities with other fluorinated and chlorinated quinolines. Key analogues include:

Key Observations :

- Positional Effects: The 8-chloro substituent in the target compound is analogous to the 8-chloro group in the ethyl 8-chloro-1-cyclopropyl-6,7-difluoro derivative, which is critical for antibacterial activity in quinolones . However, the absence of a cyclopropyl group at position 1 in the target compound may alter bioavailability or target binding.

- Ester vs. Carboxylic Acid : The methyl ester at position 3 may act as a prodrug moiety, improving cell permeability compared to carboxylic acid derivatives like 3-chloro-2,4,5-trifluorobenzoic acid .

Biological Activity

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by:

- A quinoline core with a chloro substituent.

- A difluorobenzyl amino side chain .

- A carboxylate ester , enhancing solubility and reactivity.

These structural components suggest potential interactions with various biological targets, making it a candidate for pharmacological development.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has shown effectiveness against drug-resistant strains of pathogens by inhibiting specific pathways involved in bacterial resistance mechanisms.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of cancer cells. In vitro studies using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.0 | Induction of apoptosis |

| HeLa | 15.5 | Cell cycle arrest |

| A549 | 12.3 | Inhibition of proliferation |

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, highlighting its potency against these cancer types.

Case Studies and Research Findings

- Anticancer Efficacy : In a study focusing on the MCF-7 breast cancer cell line, cells were treated with varying concentrations of the compound. An MTT assay revealed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various enzymes implicated in cancer proliferation. These studies suggest that the compound may effectively bind to target proteins, influencing pathways related to cell growth and survival .

- Resistance Mechanisms : Research indicates that derivatives of this compound may overcome resistance mechanisms in pathogens by targeting specific enzymes involved in drug metabolism or resistance pathways.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core.

- Introduction of the chloro group.

- Alkylation with difluorobenzyl amine.

- Esterification to form the carboxylate ester.

This multi-step synthesis allows for fine-tuning of the compound's properties and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?

- Methodological Answer : A multi-step synthesis is typically employed, involving: (1) Condensation of substituted anilines with β-keto esters to form the quinoline core. (2) Chlorination at the 8-position using reagents like CuCl₂ in acidic media (e.g., HCl) to introduce the chloro substituent. (3) Nucleophilic substitution with 3,5-difluorobenzylamine under reflux in polar aprotic solvents (e.g., DMF) to install the benzylamino group. Key intermediates, such as ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be structurally validated via single-crystal X-ray diffraction (SC-XRD) to confirm regioselectivity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).

- SC-XRD : Resolve crystal structures to confirm bond angles, dihedral angles (e.g., carboxyl group vs. aromatic plane), and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., 3,5-difluorobenzyl integration) and absence of unreacted intermediates.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unexpected bond lengths or space groups) be resolved during structural refinement?

- Methodological Answer : Use SHELXL for refinement: (1) Apply restraints for disordered regions (e.g., fluorine atoms in 3,5-difluorobenzyl groups). (2) Validate hydrogen bonding via Mercury’s Materials Module to compare packing motifs against the Cambridge Structural Database (CSD). (3) Cross-validate thermal parameters (Ueq) and occupancy factors using Olex2 or Coot to resolve ambiguities in electron density maps .

Q. What computational approaches are suitable for analyzing the compound’s lipophilicity and its correlation with antibacterial activity?

- Methodological Answer : (1) HPLC-derived logP : Measure retention times under isocratic conditions (e.g., 70% methanol/30% phosphate buffer) and calculate log k values . (2) DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces (EPS), focusing on the carboxylate and difluorobenzyl moieties. (3) Corrogate results with MIC assays against S. aureus to identify structure-activity relationships (SARs) for quinolinecarboxylic acid derivatives .

Q. How can reaction conditions be optimized to minimize byproducts in the final amination step?

- Methodological Answer : (1) Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity of 3,5-difluorobenzylamine. (2) Use in-situ FTIR to monitor the disappearance of the chloro intermediate (~750 cm⁻¹ C–Cl stretch). (3) Employ DoE (Design of Experiments) to optimize temperature (60–100°C) and stoichiometry (1.2–2.0 equiv. amine), referencing analogous protocols for ethyl 7-chloro-5-(2-chlorophenyl)-1,4-benzodiazepine derivatives .

Q. Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR shifts for the quinoline core?

- Methodological Answer : (1) Re-examine solvent effects: DMSO-d₆ can deshield aromatic protons by ~0.2–0.5 ppm compared to CDCl₃. (2) Compare with GIAO (Gauge-Including Atomic Orbital) -calculated shifts at the B3LYP/6-311++G(d,p) level, accounting for solvent polarity via the PCM model. (3) Check for tautomeric equilibria (e.g., lactam-lactim) using variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C .

Q. Structural and Functional Characterization

Q. What intermolecular interactions dominate the crystal packing, and how do they influence solubility?

- Methodological Answer : Analyze SC-XRD data using Mercury’s Crystal Packing tool:

Properties

Molecular Formula |

C18H13ClF2N2O3 |

|---|---|

Molecular Weight |

378.8 g/mol |

IUPAC Name |

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |

InChI Key |

QRPDSCZHGXKSMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.